
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is a compound known for its structural complexity and significant applications in various scientific fields. This compound is also referred to as Thiamine Impurity E and is related to the vitamin B1 (thiamine) family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole rings, followed by their coupling. The reaction conditions often require specific catalysts and solvents to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process is carefully monitored to ensure consistency and quality, adhering to pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium involves its interaction with specific enzymes and receptors in the body. It acts as a cofactor in various enzymatic reactions, facilitating the conversion of substrates into products. The molecular targets include enzymes involved in carbohydrate metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiamine (Vitamin B1): The parent compound, essential for energy metabolism.
Thiamine Monophosphate: A phosphorylated derivative of thiamine.
Thiamine Pyrophosphate: Another phosphorylated form, crucial for enzymatic reactions.
Uniqueness
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-2-hydroxy-5-(2-hydroxyethyl)-4-methylthiazol-3-ium is unique due to its specific structural modifications, which confer distinct chemical properties and biological activities compared to its analogs .
Propriétés
Formule moléculaire |
C12H17N4O2S+ |
|---|---|
Poids moléculaire |
281.36 g/mol |
Nom IUPAC |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-2-ol |
InChI |
InChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)/p+1 |
Clé InChI |
VXCONGLPCAPYEU-UHFFFAOYSA-O |
SMILES canonique |
CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
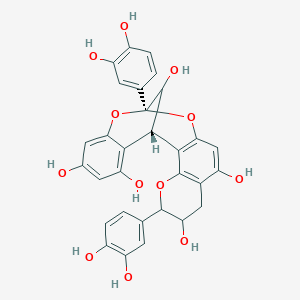
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)
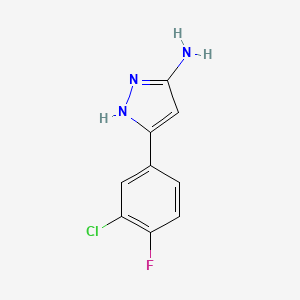
![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)
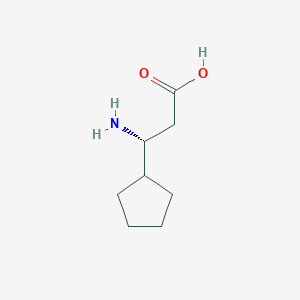

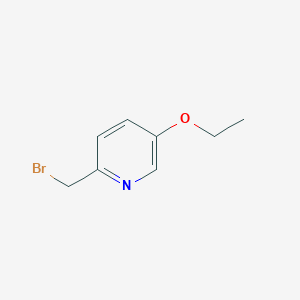
![5-Bromo-1-[(thiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072619.png)
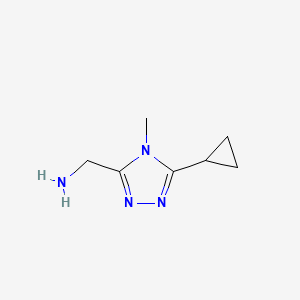
![3-Iodo-6-methoxy-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072626.png)
![2-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072632.png)

